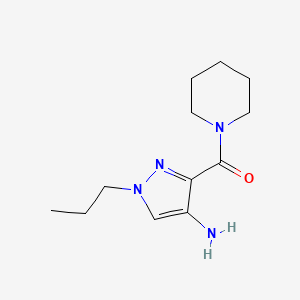

3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine

CAS No.: 2101195-73-5

Cat. No.: VC4209013

Molecular Formula: C12H20N4O

Molecular Weight: 236.319

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2101195-73-5 |

|---|---|

| Molecular Formula | C12H20N4O |

| Molecular Weight | 236.319 |

| IUPAC Name | (4-amino-1-propylpyrazol-3-yl)-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C12H20N4O/c1-2-6-16-9-10(13)11(14-16)12(17)15-7-4-3-5-8-15/h9H,2-8,13H2,1H3 |

| Standard InChI Key | FCOCPYCBMHYYAA-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=N1)C(=O)N2CCCCC2)N |

Introduction

3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is an organic heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical research. This compound features a unique combination of a piperidine ring, a pyrazole ring, and a propyl group, making it a valuable building block for synthesizing complex molecules with potential therapeutic effects.

Key Features:

-

Molecular Formula: C12H20N4O

-

Molecular Weight: 236.31 g/mol

-

CAS Number: 2101195-73-5

Synthesis of 3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine

The synthesis of this compound typically involves two main steps:

-

Formation of the Pyrazole Ring: This is commonly achieved through the cyclization of hydrazine derivatives with 1,3-diketones. The reaction conditions often include heating in a solvent such as ethanol or methanol, sometimes with a catalytic amount of an acid like hydrochloric acid to facilitate the reaction.

-

Introduction of the Piperidine Moiety: Following the formation of the pyrazole ring, piperidine can be introduced via nucleophilic substitution reactions. This involves using piperidine as a nucleophile to react with an appropriate electrophile that contains a suitable leaving group.

Biological Interactions and Applications

3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine can interact with specific biological targets, such as enzymes or receptors, due to the presence of both piperidine and pyrazole rings. This allows for potential binding interactions at active sites on these targets, which is crucial for its application in drug design and synthesis.

Applications:

-

Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

-

Biological Studies: The compound can be utilized in studies examining its interaction with biological targets, contributing to drug discovery efforts.

-

Industrial Applications: It may also find use in developing new materials or as a catalyst in various chemical reactions.

Research Findings and Future Directions

While specific biological activity data for 3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is limited, compounds with similar structures often exhibit significant biological activity due to their ability to form stable complexes with target proteins. Future research should focus on exploring its potential therapeutic applications and optimizing its synthesis to improve yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume